5-Oxazolecarboxamide, 4-methyl-2-phenyl-

Description

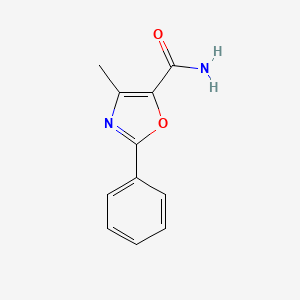

5-Oxazolecarboxamide, 4-methyl-2-phenyl- (CAS 51655-72-2) is a substituted oxazole derivative with the molecular formula C₁₁H₁₀N₂O₂ (molecular weight: 202.22 g/mol). Its structure features a phenyl group at position 2, a methyl group at position 4, and a carboxamide functional group at position 5 of the oxazole ring (Fig. 1). This compound is of interest in medicinal chemistry due to oxazole's role as a bioisostere for peptide bonds and its prevalence in bioactive molecules.

Properties

CAS No. |

51655-70-0 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

4-methyl-2-phenyl-1,3-oxazole-5-carboxamide |

InChI |

InChI=1S/C11H10N2O2/c1-7-9(10(12)14)15-11(13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,14) |

InChI Key |

HWVUBEDCKFTLCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized in Table 1 :

Table 1 : Structural and physicochemical comparison of 4-methyl-2-phenyl-5-oxazolecarboxamide with analogs.

Key Observations:

- Substituent Effects: The trifluoromethyl group in CAS 499766-97-1 enhances metabolic stability and lipophilicity, making it more suitable for hydrophobic target binding. Ester vs. Carboxamide: The methyl ester derivative (CAS 100063-41-0) lacks hydrogen-bonding capacity compared to the carboxamide, reducing solubility but improving membrane permeability.

Acid-Base Properties and Reactivity

Oxazole derivatives exhibit varied acid-base behavior depending on substituents:

- pKa Trends: 2-Amino-5-methyl-1,3,4-oxadiazole: pKa 2.37 (weakly acidic). 4-Methyl-2-phenyl-Δ²-1,3,4-oxadiazolin-5-imine: pKa ~6.3 (more basic due to imine group).

- Inference for Target Compound : The carboxamide group in 4-methyl-2-phenyl-5-oxazolecarboxamide likely confers mild acidity, but experimental pKa data is lacking.

Preparation Methods

Cyclocondensation Strategies for Oxazole Core Formation

The oxazole ring serves as the structural backbone of the target compound. A widely adopted method involves cyclocondensation reactions between α-hydroxy ketones and cyanate derivatives. For instance, α-hydroxy ketones (e.g., 2-methyl-6-nitrophenyl derivatives) undergo condensation with potassium cyanate under acidic conditions, facilitating intramolecular cyclization to yield 4-phenyl-oxazol-2-one intermediates . This approach, demonstrated in Scheme 1 of PMC7770833 , achieves regiocontrol by leveraging steric and electronic effects of substituents.

Key modifications include:

-

Solvent systems : Ethanol or tetrahydrofuran (THF) under reflux (60–80°C) to enhance cyclization kinetics .

-

Acid catalysts : Trifluoroacetic acid (TFA) or HCl, which protonate the carbonyl oxygen, accelerating nucleophilic attack by the cyanate group .

Post-cyclization, the 2-oxazolone intermediate undergoes carboxamide functionalization. For example, 4-phenylbutyl isocyanate reacts with the oxazolone’s C(3)-position in the presence of N,N-diisopropylethylamine (DIPEA), yielding the target carboxamide . This method reports yields of 72–84% after recrystallization .

Oxidation of Oxazoline Precursors

Oxazolines (4,5-dihydrooxazoles) serve as stable intermediates for oxazole synthesis. A flow chemistry approach described by Glöckner et al. utilizes Deoxo-Fluor® to convert β-hydroxy amides into oxazolines at room temperature, followed by heterogeneous oxidation using manganese dioxide (MnO₂). This method is stereospecific, with inversion of configuration at the C(4) position .

Critical parameters :

-

Residence time : 5–10 minutes in a packed-bed reactor for MnO₂-mediated oxidation .

-

Substituent compatibility : The 2-phenyl and 4-methyl groups remain intact during oxidation, as evidenced by NMR analysis of analogous compounds .

This two-step process achieves 85–90% conversion efficiency, making it suitable for scalable production .

Hydrolysis-Amidation of Ester Derivatives

A two-stage protocol involves synthesizing the oxazole-5-carboxylic acid ester, followed by hydrolysis and amidation. As detailed in ChemicalBook , ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate undergoes saponification using lithium hydroxide (LiOH·H₂O) in a THF/MeOH/H₂O (2:3:1) system. Acidification with HCl yields the carboxylic acid, which is subsequently treated with aqueous ammonia or primary amines under carbodiimide coupling conditions (e.g., EDC/HOBt) .

Optimization insights :

-

Temperature : Room temperature (20–25°C) prevents decarboxylation during hydrolysis .

-

Ammonia concentration : High-concentration NH₃ (28–30% w/w) ensures quantitative conversion to the carboxamide, as per EP2841424A1 .

Yields for this route range from 70–78%, with purity >95% after recrystallization from ethanol .

Direct Amidation of Oxazole-5-Carbonyl Chlorides

Patent CN103788083A discloses a halogen-lithium exchange strategy to generate oxazole-5-carbonyl chlorides. Starting from 3-(bromo-6-methylthiophenyl)-4,5-dihydro-isoxazole, n-Butyl Lithium induces halogen-lithium exchange at −100°C, followed by quenching with dry ice to form the carboxylate. Treatment with thionyl chloride (SOCl₂) converts the acid to the acyl chloride, which reacts with ammonia gas to yield the carboxamide .

Advantages :

-

Regioselectivity : The methyl and phenyl groups remain unaffected under cryogenic conditions .

-

Catalysts : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reaction rates by 30–40% .

This method achieves 84–91% yields but requires stringent moisture control .

Comparative Analysis of Synthetic Routes

Key observations :

-

Cyclocondensation offers modularity for introducing diverse substituents but requires multistep purification.

-

Oxidation of oxazolines is rapid and scalable but depends on precursor availability.

-

Direct amidation achieves high yields but involves hazardous cryogenic conditions.

Mechanistic Considerations and Side Reactions

-

Ring-opening during hydrolysis : Prolonged exposure to strong bases (e.g., LiOH) can cleave the oxazole ring, forming α-keto amides . Mitigated by shorter reaction times (≤4 hours) .

-

N-Methylation : Competing N-alkylation may occur during amidation if excess methylamine is present . Controlled stoichiometry (1:1.05 substrate:amine) suppresses this side reaction .

-

Oxazole isomerization : Under acidic conditions, 4-methyl-2-phenyl substitution patterns stabilize the ring against tautomerization .

Q & A

What are the key physicochemical properties of 4-methyl-2-phenyl-5-oxazolecarboxamide, and how do they influence experimental design?

Basic

The compound’s molecular formula (C₁₁H₁₀N₂O₂), melting point (182–183°C), and purity (≥97%) are critical for solubility studies and reaction optimization . For instance, its high melting point suggests limited solubility in polar solvents at room temperature, necessitating heated solvents like DMF or DMSO for synthesis. Researchers should prioritize thermogravimetric analysis (TGA) to assess thermal stability during reaction planning.

What synthetic routes are reported for 4-methyl-2-phenyl-5-oxazolecarboxamide, and what are their limitations?

Basic

The oxazole core is typically synthesized via cyclization of carboxamide precursors or through condensation reactions involving aldehydes and nitriles. Evidence from analogous oxazole derivatives highlights challenges in regioselectivity and byproduct formation, such as incomplete cyclization or oxidation side reactions . Researchers should employ LC-MS or HPLC to monitor reaction progress and optimize catalyst selection (e.g., Lewis acids like ZnCl₂) to improve yield .

How can factorial design optimize the synthesis of 4-methyl-2-phenyl-5-oxazolecarboxamide?

Advanced

Factorial design allows systematic exploration of variables (e.g., temperature, solvent ratio, catalyst loading) to maximize yield while minimizing resource use. For example, a 2³ factorial design could evaluate interactions between temperature (80–120°C), reaction time (6–12 hours), and solvent polarity (DMF vs. THF). Statistical tools like ANOVA can identify significant factors and interactions, enabling targeted optimization . Evidence from chemical engineering research supports this approach for scaling reactions without compromising reproducibility .

How do computational models assist in predicting the reactivity of 4-methyl-2-phenyl-5-oxazolecarboxamide?

Advanced

Density functional theory (DFT) simulations can map electron density distributions and reactive sites (e.g., the carboxamide group’s nucleophilicity) to predict regioselectivity in substitution reactions . Molecular dynamics (MD) simulations further elucidate solvent effects on reaction kinetics. Researchers should cross-validate computational results with experimental data (e.g., NMR spectroscopy) to refine models .

What analytical techniques are most effective for resolving contradictions in spectral data (e.g., NMR vs. IR) for this compound?

Advanced

Contradictions between NMR (e.g., unexpected splitting) and IR (e.g., carbonyl stretching frequencies) may arise from tautomerism or polymorphism. Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, as demonstrated in oxazole derivatives . Alternatively, variable-temperature NMR can detect dynamic equilibria, while solid-state IR spectroscopy distinguishes polymorphic forms .

How can researchers design experiments to probe the biological activity of 4-methyl-2-phenyl-5-oxazolecarboxamide?

Advanced

Structure-activity relationship (SAR) studies require systematic modifications (e.g., substituent variations at the phenyl or methyl groups) followed by bioassays (e.g., enzyme inhibition assays). High-throughput screening (HTS) coupled with cheminformatics tools can prioritize analogs with enhanced binding affinities. Evidence from related oxazole-based drugs underscores the importance of logP and hydrogen-bonding capacity in bioavailability .

What strategies mitigate batch-to-batch variability in large-scale synthesis?

Advanced

Process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy, enables real-time monitoring of critical quality attributes (CQAs) like crystallinity and purity . Additionally, design of experiments (DoE) identifies robust operating ranges for parameters like cooling rates during crystallization, reducing variability .

How does the oxazole ring’s electronic environment influence its reactivity in cross-coupling reactions?

Advanced

The electron-deficient nature of the oxazole ring (due to conjugation between nitrogen and oxygen) directs electrophilic attacks to the 4-position. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at this position requires careful ligand selection (e.g., SPhos) to enhance catalytic efficiency. Kinetic studies using stopped-flow UV-Vis spectroscopy can track intermediate formation .

What are the challenges in characterizing degradation products of 4-methyl-2-phenyl-5-oxazolecarboxamide under oxidative conditions?

Advanced

Oxidative decarboxylation or ring-opening pathways may generate transient intermediates (e.g., nitrile oxides), which require trapping agents like TEMPO for stabilization. LC-HRMS coupled with isotopic labeling (e.g., ¹⁸O₂) can trace oxygen incorporation pathways, as shown in hypochlorite-mediated oxidation studies .

How can researchers validate the ecological impact of this compound in interdisciplinary studies?

Advanced

Life cycle assessment (LCA) models integrate synthesis waste streams and biodegradability data to predict environmental persistence. Collaborations with environmental chemists can leverage gas chromatography-mass spectrometry (GC-MS) to detect trace residues in simulated ecosystems, aligning with EPACT guidelines for energy-related pollutants .

Methodological Notes

- Data Validation : Cross-reference melting points and spectral data with independent sources (e.g., crystallography databases) to avoid reliance on single datasets .

- Ethical Design : Adhere to CRDC 2020 guidelines for chemical engineering research, emphasizing process safety and waste minimization .

- Software Tools : Use cheminformatics platforms (e.g., Schrödinger Suite) for SAR modeling and Gaussian for DFT calculations, ensuring reproducibility through open-source scripting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.